molecular formula C17H12F2N2O2S3 B2543721 N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021069-53-3

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2543721
M. Wt: 410.47
InChI Key: FUEGNOGGUQKDOV-UHFFFAOYSA-N
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Description

The compound "N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic substitutions have been synthesized and evaluated for their biological activities, such as opioid kappa agonists , antioxidant and anti-inflammatory properties , and antimicrobial agents .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of various starting materials, such as N-acylisatins, with reagents like (diethylamino)sulphur trifluoride (DAST) to introduce fluorine atoms or other nucleophilic substitutions to create a variety of derivatives . For example, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides involves the formation of thiazolidine and thiazole rings, which are common structural motifs in biologically active molecules .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These compounds can crystallize in various space groups with specific unit cell dimensions, and their structures can exhibit intermolecular hydrogen bonds and other interactions that contribute to their stability and reactivity .

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, including ring-opening reactions with nucleophiles, leading to the formation of different products such as acids, esters, amides, and thiosemicarbazide derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as well as the nature of the acetamide linkage.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their solubility, melting points, and stability, can be influenced by their molecular structure. The presence of halogen atoms, like fluorine, can significantly affect these properties by increasing the compound's lipophilicity and potential to form hydrogen bonds . Additionally, the electronic properties, such as electrophilicity and nucleophilicity, can be assessed using computational methods like density functional theory (DFT) to predict the molecule's behavior in biological systems or chemical reactions .

Scientific Research Applications

Chemical Structure and Interactions

The research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals insights into their chemical structure and intermolecular interactions. These compounds exhibit a 'V' shaped molecular geometry with angles between the aromatic planes around 84°, leading to the formation of 3-D arrays through various intermolecular interactions like hydrogen bonds and π interactions (Boechat et al., 2011).

Synthetic Pathways and Derivatives

The exploration of thiazole derivatives and their fused counterparts for antimicrobial activities highlights the chemical reactivity and potential bioactivity of such compounds. This includes the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its subsequent reactions to produce various derivatives with potential antimicrobial properties (Wardkhan et al., 2008).

Optoelectronic Properties

Research on thiazole-based polythiophenes, closely related to the chemical structure , delves into the optoelectronic properties of such compounds. The synthesis and characterization of thiazole-containing monomers and their subsequent polymerization reveal their potential in optoelectronic applications due to their significant optical band gaps and switching times, indicative of their utility in electronic and photonic devices (Camurlu & Guven, 2015).

Antitumor Activity

The synthesis of N-acyl-3,3-difluoro-2-oxoindoles and their derivatives, including compounds structurally similar to N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, showcases their potential in antitumor applications. These compounds, through various synthetic pathways, lead to the formation of products with significant antitumor activities, emphasizing the role of such chemical structures in the development of new anticancer agents (Boechat et al., 2008).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGNOGGUQKDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

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